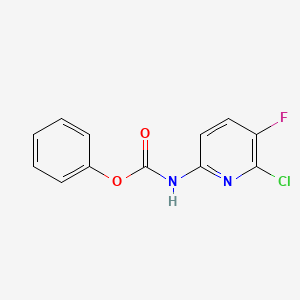

Phenyl N-(6-chloro-5-fluoro-2-pyridyl)carbamate

CAS No.:

Cat. No.: VC16203487

Molecular Formula: C12H8ClFN2O2

Molecular Weight: 266.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8ClFN2O2 |

|---|---|

| Molecular Weight | 266.65 g/mol |

| IUPAC Name | phenyl N-(6-chloro-5-fluoropyridin-2-yl)carbamate |

| Standard InChI | InChI=1S/C12H8ClFN2O2/c13-11-9(14)6-7-10(15-11)16-12(17)18-8-4-2-1-3-5-8/h1-7H,(H,15,16,17) |

| Standard InChI Key | LLYXCGGDULXTAE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC(=O)NC2=NC(=C(C=C2)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Phenyl N-(6-chloro-5-fluoro-2-pyridyl)carbamate (IUPAC name: phenyl N-(6-chloro-5-fluoropyridin-2-yl)carbamate) features a pyridine ring substituted with chlorine at position 6 and fluorine at position 5. The carbamate group (-OC(=O)N-) bridges the pyridine and phenyl moieties, creating a planar structure conducive to π-π interactions. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₈ClFN₂O₂ | |

| Molecular Weight | 266.65 g/mol | |

| SMILES Notation | C1=CC=C(C=C1)OC(=O)NC2=NC(=C(C=C2)F)Cl | |

| InChIKey | LLYXCGGDULXTAE-UHFFFAOYSA-N |

The electron-withdrawing effects of chlorine and fluorine enhance the electrophilicity of the pyridine ring, influencing reactivity in nucleophilic substitution and cross-coupling reactions .

Spectral Characteristics

-

Infrared (IR) Spectroscopy: Stretching vibrations at 1720–1740 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C-F), and 750–800 cm⁻¹ (C-Cl) confirm functional group presence .

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via carbamate formation between 6-chloro-5-fluoro-2-aminopyridine and phenyl chloroformate under basic conditions. A typical procedure involves:

-

Aminopyridine Activation: Reacting 6-chloro-5-fluoro-2-aminopyridine with triethylamine in anhydrous dichloromethane.

-

Carbamate Coupling: Adding phenyl chloroformate dropwise at 0°C, followed by stirring at room temperature for 12 hours.

-

Workup: Extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography (yield: 65–75%) .

Mechanistic Insights

The electron-withdrawing halogens stabilize the intermediate isocyanate formed during carbamate synthesis, favoring nucleophilic attack by the pyridyl amine . Side reactions, such as hydrolysis to phenyl carbonate, are minimized by maintaining anhydrous conditions .

Reactivity and Stability

Electrophilic Reactivity

The chlorine and fluorine substituents render the pyridine ring electron-deficient, enabling:

-

Nucleophilic Aromatic Substitution: Replacement of chlorine with amines or alkoxides under mild conditions (e.g., K₂CO₃, DMF, 60°C) .

-

Suzuki–Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids at position 2 of the pyridine ring .

Stability Profile

The compound is stable under inert atmospheres (N₂ or Ar) at 2–8°C but degrades in humid environments via carbamate hydrolysis . Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days when stored in amber glass vials .

Biological and Analytical Applications

Chiral Stationary Phases in HPLC

Fluoro-methylphenylcarbamates, including structural analogs of this compound, exhibit high enantioselectivity for pharmaceuticals such as β-blockers and NSAIDs . For example:

-

Cellulose Derivatives: Meta- and para-substituted carbamates resolve 85% of tested racemates (e.g., ibuprofen, ee >99%) .

-

Amylose Derivatives: Ortho-substituted variants show broad applicability, separating chiral amines and alcohols with resolution factors (Rs) >2.5 .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. For instance, coupling with benzyl amines yields intermediates for JAK3 inhibitors (IC₅₀: 12 nM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume